Rivastigmine Rivastigmine
Brand Name: Vulcanchem
CAS No.: 123441-03-2
VCID: VC0000141
InChI: InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m0/s1
SMILES: CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
Molecular Formula: C14H22N2O2
Molecular Weight: 250.34 g/mol

Rivastigmine

CAS No.: 123441-03-2

VCID: VC0000141

Molecular Formula: C14H22N2O2

Molecular Weight: 250.34 g/mol

* For research use only. Not for human or veterinary use.

Rivastigmine - 123441-03-2

Description

Rivastigmine, commonly known by the brand name Exelon, is a medication primarily used to treat mild to moderate dementia associated with Alzheimer's disease and Parkinson's disease . It belongs to a class of drugs called cholinesterase inhibitors, which work by increasing the amount of acetylcholine, a natural substance in the brain that helps carry messages between brain cells, thus improving mental function . Rivastigmine is available in oral capsules, liquid solutions, and transdermal patches . The transdermal patch form may reduce the prevalence of side effects like nausea and vomiting .

This drug has demonstrated effectiveness in addressing cognitive, functional, and behavioral problems commonly linked to Alzheimer's . Studies suggest that rivastigmine can provide symptomatic relief, potentially allowing patients to maintain independence for a longer period . Notably, it appears to be particularly effective in patients with more aggressive disease courses, such as those with younger onset ages or symptoms like hallucinations . Rivastigmine inhibits both acetylcholinesterase and butyrylcholinesterase, which may offer added benefits compared to drugs that selectively inhibit acetylcholinesterase . Other cholinesterase inhibitors with similar efficacy include donepezil and tacrine .

Rivastigmine is eliminated through urine and presents relatively few drug-drug interactions . It is typically stored at room temperature, between 68°F to 77°F (20°C to 25°C) . The medication was patented in 1985 and approved for medical use in 1997 .

CAS No. 123441-03-2
Product Name Rivastigmine
Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
IUPAC Name [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
Standard InChI InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m0/s1
Standard InChIKey XSVMFMHYUFZWBK-NSHDSACASA-N
SMILES CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
Canonical SMILES CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
Synonyms (S)-N-ethyl-3-((1-dimethyl-amino)ethyl)-N-methylphenylcarbamate
713, ENA
713, SDZ ENA
ENA 713
ENA 713, SDZ
ENA-713
ENA713
Exelon
Hydrogen Tartrate, Rivastigmine
rivastigmine
Rivastigmine Hydrogen Tartrate
RivastigmineTartrate
SDZ ENA 713
Tartrate, Rivastigmine Hydrogen
Reference Camps P, Munoz-Torrero D: Cholinergic drugs in pharmacotherapy of Alzheimer's disease. Mini Rev Med Chem. 2002 Feb;2(1):11-25. [PMID:12369954]
Rosler M, Anand R, Cicin-Sain A, Gauthier S, Agid Y, Dal-Bianco P, Stahelin HB, Hartman R, Gharabawi M: Efficacy and safety of rivastigmine in patients with Alzheimer's disease: international randomised controlled trial. BMJ. 1999 Mar 6;318(7184):633-8. [PMID:10066203]
Finkel SI: Effects of rivastigmine on behavioral and psychological symptoms of dementia in Alzheimer's disease. Clin Ther. 2004 Jul;26(7):980-90. [PMID:15336465]
Rosler M, Retz W, Retz-Junginger P, Dennler HJ: Effects of two-year treatment with the cholinesterase inhibitor rivastigmine on behavioural symptoms in Alzheimer's disease. Behav Neurol. 1998;11(4):211-216. [PMID:11568422]
Emre M, Aarsland D, Albanese A, Byrne EJ, Deuschl G, De Deyn PP, Durif F, Kulisevsky J, van Laar T, Lees A, Poewe W, Robillard A, Rosa MM, Wolters E, Quarg P, Tekin S, Lane R: Rivastigmine for dementia associated with Parkinson's disease. N Engl J Med. 2004 Dec 9;351(24):2509-18. [PMID:15590953]
Birks J, Grimley Evans J, Iakovidou V, Tsolaki M, Holt FE: Rivastigmine for Alzheimer's disease. Cochrane Database Syst Rev. 2009 Apr 15;(2):CD001191. doi: 10.1002/14651858.CD001191.pub2. [PMID:19370562]
Naik RS, Hartmann J, Kiewert C, Duysen EG, Lockridge O, Klein J: Effects of rivastigmine and donepezil on brain acetylcholine levels in acetylcholinesterase-deficient mice. J Pharm Pharm Sci. 2009;12(1):79-85. [PMID:19470293]
Farlow MR: Update on rivastigmine. Neurologist. 2003 Sep;9(5):230-4. [PMID:14587496]
PubChem Compound 77991
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator